3-Amino-1-cyclohexyl-2(1H)-pyridinone
Description
Significance of the Pyridinone Core in Academic Chemical Research
The pyridinone ring is considered a "privileged scaffold" in drug discovery. This distinction arises from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. nih.govmdpi.com Pyridinone derivatives have been investigated for their potential as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. nih.gov
The structural features of the pyridinone core contribute significantly to its utility. It can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with biological macromolecules such as enzymes and receptors. mdpi.com Furthermore, the pyridinone moiety can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's properties to enhance efficacy and reduce toxicity. mdpi.com The inherent stability and synthetic tractability of the pyridinone ring have further cemented its importance in academic and industrial research, providing a robust platform for the development of novel therapeutic agents.
Overview of Substituent Effects on Pyridinone Activity: Emphasis on Amino and Cyclohexyl Moieties
The biological activity of a pyridinone derivative is heavily influenced by the nature and position of its substituents. The amino and cyclohexyl groups in 3-Amino-1-cyclohexyl-2(1H)-pyridinone are expected to play a pivotal role in defining its chemical character and potential bioactivity.
The amino group at the 3-position is a key functionality. Its presence can introduce a basic center to the molecule and provide an additional site for hydrogen bonding. In the context of drug design, an amino group can be crucial for anchoring a molecule within the active site of a target protein. Research on other 3-aminopyridin-2-one derivatives has shown that functionalization of this amino group can lead to a rapid enhancement of inhibitory activity against certain kinases. nih.gov
The N-cyclohexyl group is a bulky, lipophilic substituent that can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties. The cyclohexyl moiety can enhance the compound's ability to cross cell membranes and can engage in hydrophobic interactions within protein binding pockets. researchgate.net Its three-dimensional structure, as opposed to a flat aromatic ring, can offer more contact points with a biological target, potentially leading to increased binding affinity and selectivity. researchgate.net The chair conformation of the cyclohexyl ring can also impart a degree of conformational rigidity to the molecule, which can be advantageous in drug design by reducing the entropic penalty upon binding to a target.
Research Trajectory of this compound and its Analogues
While the pyridinone scaffold is extensively studied, specific research focused solely on this compound is not prominently documented in publicly available scientific literature. Its existence is noted in chemical databases, but detailed synthetic procedures, characterization data, and biological evaluations appear to be limited.
However, the research trajectory can be inferred from studies on analogous compounds. The synthesis of N-substituted 3-amino-2-pyridones is an active area of research, with various methods being developed to access a diversity of derivatives. researchgate.net Similarly, the biological evaluation of N-cyclohexyl substituted heterocyclic compounds is a common strategy in medicinal chemistry to explore the impact of this lipophilic group on activity. researchgate.net It is plausible that this compound has been synthesized and evaluated as part of broader screening libraries in the quest for novel bioactive molecules, even if detailed findings have not been published. Future research may focus on elucidating the specific properties of this compound and its potential applications.
Structure
3D Structure
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
3-amino-1-cyclohexylpyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6,12H2 |
InChI Key |
FSPGISAVRACJES-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C=CC=C(C2=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Amino 1 Cyclohexyl 2 1h Pyridinone and Its Derivatives
Novel Synthetic Routes to the 2(1H)-Pyridinone Scaffold
The formation of the pyridinone ring is the foundational step in synthesizing the target compound. Modern organic synthesis has moved towards more efficient and versatile methods, including various cyclization reactions, catalytic systems, and multi-component strategies.
Cyclization Reactions for Pyridinone Ring Formation
Cyclization reactions are a cornerstone of heterocyclic synthesis. Traditional methods often involve the condensation of acyclic precursors. nih.gov More advanced strategies include hetero-Diels-Alder reactions, where 2(1H)-pyridones themselves can act as dienes, and various annulation reactions to construct the six-membered ring. researchgate.net For instance, the reaction of enaminones with malononitrile (B47326) provides a facile and efficient route to substituted pyridin-2(1H)-ones at room temperature. researchgate.net Another approach involves the intramolecular cyclization of amides derived from β-enamino ketones. osi.lv These methods offer pathways to highly functionalized pyridinone cores that can be further elaborated.
| Cyclization Strategy | Key Reactants | Description | Reference |
|---|---|---|---|
| Condensation Reaction | β-keto amides | A self-condensation and intramolecular nucleophilic cyclization process under mild conditions. | researchgate.net |
| Diels-Alder Reaction | 2(1H)-pyridones and dienophiles (e.g., N-phenylmaleimide) | The pyridone ring acts as a diene in a [4+2] cycloaddition to form bicyclic adducts. | researchgate.net |
| Vilsmeier-Haack Reaction | Enaminones or 1-acetyl-1-carbamoyl cyclopropanes | A one-pot synthesis involving sequential ring-opening, haloformylation, and intramolecular cyclization. | researchgate.netiipseries.org |
| Annulation Reaction | Acrylamides and Alkynes | A Ruthenium(II)-catalyzed oxidative annulation via N-H/C-H activation to form substituted 2-pyridones. | researchgate.net |
Catalytic Approaches in Pyridinone Synthesis
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild conditions and high selectivity. Various metals, including copper, cobalt, and gold, have been employed to catalyze the formation of the 2(1H)-pyridinone ring. organic-chemistry.org Copper-catalyzed systems, for example, can achieve a concise synthesis of 2-(1H)-pyridones from acetaldehydes and simple nitrogen donors through a cascade process involving cyclization and aerobic oxidation. nih.govacs.org Cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate is another efficient method for producing pyridinones with broad functional group tolerance. organic-chemistry.org Furthermore, cationic gold(I) catalysts can facilitate the cycloisomerization of N-alkenyl alkynylamides, allowing for a rapid assembly of the pyridinone scaffold. organic-chemistry.org
| Catalyst System | Reaction Type | Key Reactants | Reference |
|---|---|---|---|
| Copper (Cu) | Cascade Cyclization/Oxidation | Acetaldehydes, Nitrogen donors (e.g., azides) | nih.govacs.org |
| Cobalt (Co) | Redox-Neutral Annulation | Acrylamides, Vinylene carbonate | organic-chemistry.org |
| Gold (Au) | Cycloisomerization | N-alkenyl alkynylamides | organic-chemistry.org |
| Ruthenium (Ru) | Oxidative Annulation | Acrylamides, Alkynes | researchgate.net |
Multi-component Reactions for Pyridinone Derivatives
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govresearchgate.net This approach aligns with the principles of green chemistry by saving time, energy, and resources. nih.gov Several MCRs have been developed for the synthesis of diverse and highly functionalized 2(1H)-pyridinone derivatives. rsc.orgresearchgate.net For example, a one-pot, three-component reaction of aromatic aldehydes, substituted acetophenones, and phenyl acetamides can produce 3,4,6-triaryl-2(1H)-pyridones in good yields. nih.govrsc.org Similarly, a four-component synthesis has been utilized to create chromene-based 2(1H)-pyridones. nih.gov These strategies allow for the rapid generation of molecular diversity, which is crucial in medicinal chemistry. nih.gov
| Reaction Name/Type | Number of Components | Typical Reactants | Reference |
|---|---|---|---|
| Domino Knoevenagel/Michael Addition | Three | 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, Amines | researchgate.net |
| Triaryl Pyridone Synthesis | Three | Aromatic aldehydes, Substituted acetophenones, Phenyl acetamides | nih.govrsc.org |
| L-proline Catalyzed Synthesis | Three | Dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), Primary amine | nih.govfrontiersin.org |
Strategies for Introduction and Derivatization of the 3-Amino Group
Once the pyridinone scaffold is constructed, the next critical step is the introduction of the amino group at the C3 position. This can be achieved through direct amination or by converting other functional groups already present at that position.
Amination Reactions at the Pyridinone C3 Position
Directly functionalizing the C3 position of the pyridine (B92270) or pyridone ring is challenging due to the inherent electronic properties of the heterocycle. nih.govnih.gov However, novel methods have been developed to achieve this transformation. One innovative strategy involves a dearomatization-rearomatization sequence using Zincke imine intermediates. nih.gov A mild and regioselective photochemical method allows for the C3-amination of pyridines by reacting a Zincke imine with an amidyl radical. nih.govnih.govresearchgate.net Another modern approach is an oxidative amination process that can convert cyclopentenones into pyridones, where a nitrogen atom is introduced into the carbon skeleton in a one-pot, operationally simple sequence. chemrxiv.org Such methods provide direct access to the 3-amino pyridone core.
Functional Group Interconversion of C3 Substituents
An alternative and often more practical approach to installing the 3-amino group is through the interconversion of a pre-existing substituent at the C3 position. This two-step process involves first synthesizing a pyridinone with a suitable functional group, such as a nitro or cyano group, at the C3 position, followed by its reduction or transformation. An efficient synthesis of N-substituted 3-amino-2-pyridones starts from ethyl nitroacetate (B1208598) and various primary amines. nih.govresearchgate.net This process implies the formation of a 3-nitro-2-pyridinone intermediate, which is subsequently reduced to the desired 3-amino derivative. Similarly, the synthesis of 3-cyanopyridine-2(1H)-thiones, which can be converted to 2-pyridinones, provides a precursor where the cyano group can potentially be converted to an aminomethyl or related group. researchgate.netscispace.com
Stereoselective Synthesis of Cyclohexyl-Substituted Pyridinones
The three-dimensional arrangement of atoms in a molecule, or stereochemistry, is a critical factor in determining its biological activity and physical properties. For cyclohexyl-substituted pyridinones like 3-Amino-1-cyclohexyl-2(1H)-pyridinone, the spatial orientation of substituents on the cyclohexane (B81311) ring can significantly impact its interaction with biological targets. Consequently, the development of stereoselective synthetic methods to control this arrangement is a key area of research.
Achieving control over the stereochemistry of the cyclohexyl group attached to the pyridinone nitrogen is a significant synthetic challenge. nih.gov The goal is to produce a specific stereoisomer, which requires strategic planning and the use of specialized synthetic techniques. General strategies in organic synthesis for controlling stereochemistry often involve asymmetric synthesis, chiral catalysts, and stereoselective reactions. rijournals.com
Modern organocatalysis offers powerful tools for constructing complex cyclic systems with high stereocontrol. For instance, one-pot procedures involving sequential Michael additions and cyclizations, catalyzed by chiral amines or squaramides, can yield highly functionalized cyclohexanes with multiple contiguous stereocenters in excellent yields and stereoselectivities. nih.gov Another advanced approach is hydrogen borrowing catalysis, where an iridium catalyst can be used for the synthesis of functionalized cyclohexanes from simple starting materials like methyl ketones and 1,5-diols, often with high levels of control over the relative stereochemistry. acs.org
These methodologies establish key principles for stereocontrol that can be adapted for the synthesis of the chiral cyclohexylamine (B46788) precursor required for this compound. By synthesizing an enantiomerically pure or diastereomerically enriched cyclohexylamine, the stereochemistry of the final pyridinone compound can be pre-determined.
Table 1: Methodologies for Stereoselective Cyclohexane Synthesis
| Methodology | Catalyst/Reagent | Key Features | Stereocontrol |
|---|---|---|---|
| Organocatalytic Cascade | Amino-squaramide / DBU | One-pot reaction; forms multiple stereocenters. | >30:1 dr, 96-99% ee nih.gov |
| Hydrogen Borrowing Catalysis | Iridium complex | Convergent synthesis from diols and ketones. | High diastereoselectivity acs.org |
This table illustrates general advanced methods for achieving stereocontrol in cyclohexane rings, which are foundational for synthesizing stereochemically pure cyclohexyl-substituted pyridinones.
The specific stereochemistry of a molecule is crucial as it dictates how the molecule fits into and interacts with chiral biological structures like enzymes and receptors. rijournals.com Different stereoisomers of a compound can exhibit vastly different pharmacological, toxicological, and metabolic properties. While specific research on the stereoisomers of this compound is not detailed in the provided literature, the principles are well-established for related compounds.
For example, in the development of 3-aminopyridin-2(1H)-one derivatives as inhibitors of HIV-1 reverse transcriptase, the precise arrangement of substituents on the molecule was critical for potent activity. nih.gov Even subtle changes to the molecular structure can lead to a significant loss of inhibitory function. This underscores the principle that the biological activity of a compound is highly dependent on its three-dimensional structure. Therefore, the ability to synthesize specific stereoisomers of this compound is essential for investigating its structure-activity relationship (SAR) and identifying the most potent and selective isomer for any potential therapeutic application. The synthesis of stereochemically pure compounds allows researchers to unequivocally attribute observed biological effects to a single molecular entity, leading to more reliable and interpretable research outcomes. rijournals.com
Green Chemistry Principles in Pyridinone Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The application of these principles to the synthesis of pyridinones is an area of active development, focusing on improving efficiency and environmental compatibility.
Key principles of green chemistry relevant to pyridinone synthesis include:
Waste Prevention: Designing syntheses to minimize byproducts. acs.org One-pot, multi-component reactions are exemplary, as they combine several steps without isolating intermediates, saving solvents and reducing waste. nih.govresearchgate.netacs.org
Atom Economy: Maximizing the incorporation of all materials from the starting reagents into the final product. acs.org Annulation and cycloaddition reactions are often highly atom-economical. organic-chemistry.org
Use of Safer Solvents and Auxiliaries: Minimizing or replacing hazardous organic solvents with greener alternatives like water or ethanol, or performing reactions under solvent-free conditions. rsc.orgresearchgate.net
Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times and improve yields compared to conventional heating. nih.govresearchgate.netacs.org
Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents, as it reduces waste. acs.org This includes the use of metal catalysts or organocatalysts that can be recycled and reused.
Table 2: Comparison of Green vs. Traditional Pyridine Synthesis Methods
| Feature | Traditional Method | Green Method | Reference |
|---|---|---|---|
| Reaction Time | 6-9 hours | 2-7 minutes | researchgate.netacs.org |
| Yield | 71%-88% | 82%-94% | researchgate.netacs.org |
| Conditions | Refluxing in organic solvent | Microwave irradiation in ethanol | researchgate.netacs.org |
| Solvent | Often hazardous organic solvents | Water, ethanol, or solvent-free | rsc.orgresearchgate.net |
This table compares a conventional heating method with a microwave-assisted green synthesis approach for pyridine derivatives, highlighting the significant advantages of the latter in terms of efficiency and reduced reaction time.
Eco-friendly syntheses of 2-pyridone derivatives have been developed using thermal, catalyst- and solvent-free multicomponent domino reactions, demonstrating high efficiency and good yields. rsc.org These approaches exemplify the successful implementation of green chemistry principles in the synthesis of this important class of heterocycles.
Synthetic Strategies for Advanced Pyridinone Analogues
The development of advanced analogues of this compound involves modifying its core structure to explore and optimize its chemical and biological properties. Synthetic strategies focus on the versatile functionalization of the pyridinone ring and the introduction of diverse substituents.
Direct C-H functionalization of the pyridine ring is a powerful and sustainable strategy that avoids the need for pre-functionalized starting materials, thus shortening synthetic routes. rsc.org Another effective approach is to leverage the reactivity of the pyridinone scaffold itself. For instance, introducing a nitro group can activate the ring, facilitating the subsequent introduction of a variety of functionalities to prepare novel derivatives. mdpi.com
Multi-component reactions (MCRs) are highly efficient for creating molecular diversity. By combining three or more reactants in a single step, complex pyridone structures can be assembled quickly. nih.govresearchgate.netrsc.org Other key strategies include:
Cyclocondensation Reactions: Building the pyridinone ring from acyclic precursors is a fundamental and flexible approach. nih.gov
Cross-Coupling Reactions: Transition-metal-catalyzed reactions, such as the Suzuki reaction, are instrumental in attaching various aryl or alkyl groups to the pyridinone core by converting pyridones into effective coupling partners like heteroaryl fluorosulfates. nih.gov
Annulation Strategies: [4+2] annulation reactions provide a convergent route to structurally diverse 2-pyridones in good yields from readily available starting materials. organic-chemistry.org
These varied synthetic methodologies enable the creation of libraries of pyridinone analogues, which are essential for structure-activity relationship studies and the discovery of new compounds with tailored properties. nih.govinnovareacademics.in
Structural Elucidation and Conformational Analysis in Pyridinone Research
Advanced Spectroscopic Techniques for Structural Characterization
Spectroscopic methods are indispensable tools for elucidating the intricate details of molecular structure and conformation. High-resolution NMR, in concert with vibrational spectroscopies like IR and Raman, would be pivotal in characterizing 3-Amino-1-cyclohexyl-2(1H)-pyridinone.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Insight
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the electronic environment of atomic nuclei, providing invaluable information about molecular structure and conformation. For this compound, both ¹H and ¹³C NMR would be essential for a complete structural assignment.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the pyridinone ring and the cyclohexyl group. The protons on the pyridinone ring would likely appear as multiplets in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carbonyl group. The amino group protons would likely present as a broad singlet, the chemical shift of which could be solvent-dependent due to hydrogen bonding interactions.
The cyclohexyl protons would exhibit complex splitting patterns in the aliphatic region of the spectrum. The conformation of the cyclohexyl ring, which typically adopts a chair conformation, would lead to distinct signals for the axial and equatorial protons. The proton attached to the nitrogen-bearing carbon of the cyclohexyl ring would be expected to show a chemical shift further downfield compared to the other cyclohexyl protons due to the deshielding effect of the adjacent nitrogen atom.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the proton and carbon signals unambiguously. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments could provide crucial information about the spatial proximity of protons, offering insights into the preferred orientation of the cyclohexyl ring relative to the pyridinone ring.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Pyridinone H-4 | ~6.5-7.5 | Doublet | |
| Pyridinone H-5 | ~5.5-6.5 | Triplet | |
| Pyridinone H-6 | ~7.0-8.0 | Doublet | |
| NH₂ | ~4.0-6.0 | Broad Singlet | Solvent dependent |
| Cyclohexyl H-1 (CH-N) | ~3.5-4.5 | Multiplet | |
| Cyclohexyl H (other) | ~1.0-2.0 | Multiplets | Complex overlapping signals |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) | Notes |
| C-2 (C=O) | ~160-170 | |
| C-3 (C-NH₂) | ~140-150 | |
| C-4 | ~110-120 | |
| C-5 | ~100-110 | |
| C-6 | ~130-140 | |
| Cyclohexyl C-1 (C-N) | ~50-60 | |
| Cyclohexyl C (other) | ~20-40 |
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Hydrogen Bonding Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "molecular fingerprint" based on the vibrational modes of a molecule. For this compound, these techniques would be particularly useful for identifying key functional groups and analyzing intermolecular interactions, such as hydrogen bonding.
The IR spectrum would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the pyridinone ring, typically in the range of 1650-1680 cm⁻¹. The N-H stretching vibrations of the amino group would likely appear as one or two bands in the 3200-3500 cm⁻¹ region. The position and shape of these N-H bands could provide evidence of hydrogen bonding. C-H stretching vibrations of the aromatic and aliphatic moieties would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the pyridinone ring would be expected to give rise to strong Raman signals. This technique is also a powerful tool for studying the low-frequency vibrations that are sensitive to conformational changes and intermolecular interactions.
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A crystal structure of this compound would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of its molecular geometry.
It is anticipated that the pyridinone ring would be largely planar, although slight deviations from planarity are possible. The cyclohexyl ring would almost certainly adopt a chair conformation. The crystal packing would likely be dominated by intermolecular hydrogen bonds. The amino group and the carbonyl group of the pyridinone ring are excellent hydrogen bond donors and acceptors, respectively. It is plausible that molecules would form hydrogen-bonded dimers or chains in the solid state. For example, centrosymmetric dimers could form via N-H···O=C hydrogen bonds between the amino group of one molecule and the carbonyl group of another.
Analysis of crystal structures of related aminopyridinium compounds reveals that N-H···anion and C-H···anion hydrogen bonds are common features in their crystal packing. While this compound is a neutral molecule, similar principles of hydrogen bonding would govern its solid-state assembly.
Conformational Landscape and Tautomerism of the Pyridinone System
The pyridinone system in this compound can exist in different tautomeric forms. The predominant form is the 2(1H)-pyridinone, but the 2-hydroxypyridine (B17775) tautomer could also exist in equilibrium. The position of this equilibrium is known to be sensitive to the solvent environment. In polar solvents, the pyridone form is generally favored due to its greater dipole moment, while in non-polar solvents, the hydroxypyridine form can be more stable.
The presence of the amino group at the 3-position can also influence the tautomeric equilibrium through resonance effects. The amino group can donate electron density to the ring, which may affect the relative stabilities of the tautomers.
The conformational landscape of the molecule is primarily determined by the rotation around the C-N bond connecting the cyclohexyl ring to the pyridinone ring. The orientation of the cyclohexyl group relative to the pyridinone ring will be governed by steric and electronic factors. Computational modeling would be a valuable tool to explore the potential energy surface and identify the most stable conformers.
Computational Chemistry and in Silico Research of 3 Amino 1 Cyclohexyl 2 1h Pyridinone Analogues
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-Amino-1-cyclohexyl-2(1H)-pyridinone analogues, docking studies are pivotal in understanding how these ligands interact with biological macromolecules, such as proteins and enzymes.
Molecular docking simulations have been effectively employed to predict the binding modes of pyridinone derivatives within the active sites of various biological targets. For instance, studies on related pyridinone-containing compounds have shown that the pyridinone scaffold can act as a crucial anchor, forming key hydrogen bonds with the protein backbone. The 3-amino group and the carbonyl oxygen of the pyridinone ring are often involved in these critical interactions.
| Functional Group | Predicted Interaction Type | Potential Interacting Residues |
|---|---|---|
| 3-Amino Group | Hydrogen Bond Donor | Hinge Region Backbone Carbonyl |
| Pyridinone Carbonyl | Hydrogen Bond Acceptor | Hinge Region Backbone Amine |
| 1-Cyclohexyl Group | Hydrophobic Interaction | Hydrophobic Pocket (e.g., Leu, Val, Ile) |
The analysis of ligand-receptor recognition mechanisms goes beyond simple binding mode prediction to understand the key determinants of binding affinity and selectivity. For this compound analogues, this involves a detailed examination of the electronic and steric properties that govern their interaction with a biological target. The 3-amino group, for instance, not only acts as a hydrogen bond donor but also influences the electronic distribution of the pyridinone ring, which can modulate its interaction with the receptor.
Studies on similar heterocyclic compounds have highlighted the importance of a planar pyridinone ring system for effective stacking interactions with aromatic residues in the active site. The cyclohexyl substituent, while primarily involved in hydrophobic interactions, can also influence the conformational flexibility of the entire molecule, thereby affecting its ability to adopt an optimal binding pose.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.
QSAR models have been successfully developed for various classes of pyridinone derivatives to predict their biological activities, such as inhibitory potency against specific enzymes. These models are typically built using a training set of compounds with known activities and a set of calculated molecular descriptors.
For a series of this compound analogues, a QSAR model could be developed to predict their inhibitory activity against a particular target, for example, a protein kinase. The model would likely incorporate descriptors related to the physicochemical properties of the substituents on the pyridinone ring. A hypothetical QSAR equation for such a series might look like:
pIC₅₀ = β₀ + β₁(logP) + β₂(MR) + β₃(σ)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity), MR is the molar refractivity (a measure of steric bulk), and σ is the Hammett constant (a measure of electronic effects). The coefficients (β) would be determined through statistical regression analysis.
A crucial outcome of QSAR studies is the identification of key structural descriptors that are either positively or negatively correlated with biological activity. This information is invaluable for the optimization of lead compounds. For this compound analogues, QSAR studies on similar structures, such as amino substituted pyrido[3,2-b]pyrazinones, have suggested that both steric and lipophilic parameters can have a parabolic relationship with activity. researchgate.net
For instance, a QSAR model might reveal that increasing the lipophilicity of a substituent at a certain position on the pyridinone ring enhances activity up to a certain point, after which further increases in lipophilicity lead to a decrease in activity. This could be due to factors such as reduced solubility or steric hindrance. Similarly, the electronic properties of substituents, such as their ability to donate or withdraw electrons, can significantly impact the hydrogen-bonding capacity of the 3-amino group and the pyridinone carbonyl, thereby influencing binding affinity.
| Descriptor Class | Specific Descriptor | Potential Impact on Activity |
|---|---|---|
| Lipophilic | logP | Positive correlation up to an optimal value |
| Steric | Molar Refractivity (MR) | Parabolic relationship, indicating an optimal size for substituents |
| Electronic | Hammett Constant (σ) | Influence on hydrogen bonding strength and ring electronics |
| Topological | Wiener Index | Correlation with molecular shape and branching |
Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound analogues, MD simulations can provide detailed insights into their conformational flexibility, the stability of their complexes with biological targets, and the kinetics of their binding and unbinding events.
By simulating the behavior of the ligand-receptor complex in a solvated environment, MD can reveal the dynamic nature of the interactions that are not captured by static docking poses. These simulations can highlight the role of water molecules in mediating interactions, the conformational changes that occur in both the ligand and the receptor upon binding, and the energetic landscape of the binding process. This information is critical for a comprehensive understanding of the molecular recognition process and for the rational design of analogues with improved binding affinities and residence times. While specific MD simulation data for this compound is not publicly available, the general methodology is widely applied to similar small molecule inhibitors to refine docking predictions and to assess the stability of the predicted binding modes. unimi.it
Quantum Chemical Calculations for Electronic Properties and Reaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and potential reaction mechanisms of this compound analogues. nih.govijcce.ac.ir These calculations provide a molecular-level understanding of the properties that govern the biological activity of these compounds.
Detailed Research Findings:
Theoretical studies on related 2-pyridone and aminopyridine scaffolds have demonstrated the utility of DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d)), to optimize molecular geometries and analyze electronic characteristics. nih.govresearchgate.net Key electronic properties that are typically investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's chemical reactivity and kinetic stability. nih.govscirp.org The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. ijcce.ac.ir
Molecular Electrostatic Potential (MEP): MEP maps are valuable tools in drug design for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov These maps visualize the charge distribution and are used to predict how a molecule might interact with biological targets, such as proteins and enzymes.
Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness are calculated from the HOMO and LUMO energies. researchgate.netssrn.com These descriptors provide a quantitative measure of a molecule's reactivity and are used to compare the reactivity of different analogues.
Reaction Mechanisms: Quantum chemical calculations can be employed to model reaction pathways, such as cycloaddition reactions or electrochemical oxidation. mdpi.comresearchgate.net By calculating the energies of reactants, transition states, and products, researchers can determine the feasibility and selectivity of a particular reaction, providing insights that are valuable for synthesis planning.
For analogues of this compound, these calculations can reveal how different substituents on the pyridinone ring or the cyclohexyl group influence the electronic properties and, consequently, the biological activity. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the charge distribution and reactivity of the molecule.
| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
|---|---|---|---|---|
| 3-Amino-2-pyridone | -5.89 | -1.23 | 4.66 | 3.45 |
| 3-Amino-6-methyl-2-pyridone | -5.78 | -1.15 | 4.63 | 3.62 |
| 3-Nitro-2-pyridone | -7.12 | -3.01 | 4.11 | 5.89 |
| 1-Methyl-3-amino-2-pyridone | -5.85 | -1.20 | 4.65 | 3.51 |
In Silico ADMET Prediction for Compound Prioritization in Research
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of potential drug candidates. In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction has become an indispensable tool for prioritizing compounds and reducing the likelihood of late-stage failures. audreyli.comresearchgate.net For analogues of this compound, various computational models can predict their ADMET profiles.
Detailed Research Findings:
Numerous studies on pyridine (B92270), pyrimidine, and other heterocyclic derivatives have demonstrated the effectiveness of in silico ADMET prediction. nih.govnih.gov These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a compound with its biological and pharmacokinetic properties. researchgate.netbohrium.comssrn.com Commonly used online servers and software for ADMET prediction include SwissADME, ADMETLab, and pkCSM. nih.govmdpi.com
Key ADMET parameters that are evaluated for compound prioritization include:
Absorption: This includes predictions of intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate and inhibitor potential. nih.govmdpi.com These parameters are critical for determining the oral bioavailability of a drug.
Distribution: Predictions of plasma protein binding, blood-brain barrier (BBB) penetration, and the volume of distribution help in understanding how a compound will be distributed throughout the body. nih.gov
Metabolism: The prediction of interactions with cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4) is essential, as these enzymes play a major role in drug metabolism. nih.gov Identifying potential substrates or inhibitors of these enzymes can help in predicting drug-drug interactions.
Excretion: Parameters such as total clearance and renal organic cation transporter 2 (OCT2) substrate potential provide insights into how a compound is eliminated from the body.
Toxicity: In silico models can predict various toxicity endpoints, including AMES toxicity (mutagenicity), hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition). nih.gov
By generating an in silico ADMET profile for a series of this compound analogues, researchers can filter out compounds with predicted poor pharmacokinetics or high toxicity, thereby focusing experimental efforts on the most promising candidates.
| Compound Analogue | Human Intestinal Absorption (%) | BBB Permeant | CYP2D6 Inhibitor | AMES Toxicity | hERG I Inhibitor |
|---|---|---|---|---|---|
| Analogue A | High (95%) | Yes | No | Non-mutagenic | No |
| Analogue B | High (92%) | Yes | Yes | Non-mutagenic | No |
| Analogue C | Moderate (78%) | No | No | Non-mutagenic | Yes |
| Analogue D | Low (45%) | No | No | Mutagenic | No |
Structure Activity Relationship Sar Studies and Rational Design of Pyridinone Derivatives
Impact of N1-Cyclohexyl Substitution on Biological Activity and Molecular Recognition
The substituent at the N1 position of the pyridinone ring plays a critical role in determining the pharmacological profile of these compounds. The presence of a cyclohexyl group, in particular, has been shown to be advantageous for achieving high potency in certain biological targets.
Research into a series of pyrido[3,2-b]pyrazinones as phosphodiesterase type 5 (PDE5) inhibitors revealed that analogues featuring a saturated cyclohexyl ring at the N1 position were generally potent. kent.ac.uk A direct comparison between N1-cyclohexyl substituted compounds and those with an N1-ethoxypropyl group demonstrated a significant increase in potency for the cyclohexyl variants. kent.ac.uk In some cases, the cyclohexyl-containing molecules were 5 to 10-fold more potent than their corresponding ethoxypropyl counterparts. kent.ac.uk This suggests that the bulky, lipophilic nature of the cyclohexyl ring may facilitate favorable hydrophobic interactions within the target's binding pocket.
The stereochemistry and conformation of the cyclohexyl ring can also influence molecular recognition. The specific spatial arrangement of the ring, such as the preference for an axial or equatorial orientation, can dictate the precise fit of the ligand into the active site of a protein. mdpi.com For instance, the acylation of a non-symmetrical urea (B33335) has been shown to occur chemoselectively at the alkyl-substituted nitrogen atom, a preference likely influenced by the electronic properties of the attached cyclohexyl group. mdpi.com
| Compound ID | N1-Substituent | PDE5 IC50 (nM) | Relative Potency Fold-Change |
|---|---|---|---|
| Analog A | Cyclohexyl | 0.4 | - |
| Analog B | Ethoxypropyl | 2.2 | ~5.5x less potent |
Data derived from a comparative study on PDE5 inhibitors, illustrating the enhanced potency conferred by the N1-cyclohexyl group over an N1-ethoxypropyl group. kent.ac.uk
Role of the C3-Amino Group in Ligand-Target Interactions
The C3-amino group is a key functional moiety that significantly contributes to the binding affinity and activity of pyridinone derivatives. Its ability to act as a hydrogen bond donor is fundamental to its role in molecular recognition. This group can form crucial interactions with specific amino acid residues, such as aspartate, glutamate (B1630785), or backbone carbonyls, within a target's active site.
In the development of inhibitors for Interleukin-2 inducible T-cell kinase (Itk), a critical enzyme in T-cell function, the 3-aminopyrid-2-one motif was identified as a valuable starting fragment. nih.gov Subsequent research demonstrated that the functionalization of this C3-amino group was a pivotal strategy that enabled a rapid and substantial enhancement of inhibitory activity against Itk. nih.gov This highlights the C3-amino group as a primary anchor point for the ligand, from which further modifications can be made to optimize binding.
Beyond hydrogen bonding, the amino group can participate in other non-covalent interactions. When protonated, it can engage in strong electrostatic or ionic interactions with negatively charged residues. researchgate.net Furthermore, it can participate in cation-π interactions, where the positively charged ammonium (B1175870) group interacts favorably with the electron-rich face of aromatic amino acid residues like tryptophan, tyrosine, or phenylalanine. nih.govrsc.org The strength and geometry of these cation-π interactions are influenced by the surrounding microenvironment within the protein. nih.govrsc.org For instance, interactions with arginine are considered more robust in polar environments compared to those with lysine, a principle that can guide the design of ligands targeting specific active sites. nih.govrsc.org
Modifications to the Pyridinone Ring System and Their Biological Implications
SAR studies on pyridinone-based anti-HIV agents revealed that modifications at positions C3, C4, and C6 of the ring were critical for antiviral activity. nih.gov This indicates that these positions are likely involved in key interactions with the viral target enzyme. In other studies, the introduction of specific substituents, such as azole groups at a C5-methyl position, led to enhanced potency against various viral strains. nih.gov
The electronic properties of the ring can also be modulated to improve activity. It has been noted that attaching electron-withdrawing groups to the pyridin-2(1H)-one ring can increase the acidity of the hydrogen on the ring nitrogen, thereby enhancing putative interactions within an enzyme's active site. nih.gov Conversely, other studies have found that electron-releasing groups are important for modulating the biological activity of certain pyridinone derivatives. researchgate.net
More extensive modifications, such as the fusion of additional rings to the pyridinone core, can lead to the creation of polycyclic structures with unique biological profiles. mdpi.com This approach has been used to develop modern inhibitors of HIV integrase, demonstrating that significant alterations to the basic ring system can yield highly potent and effective drugs. mdpi.com
Systematic Exploration of Substituent Effects on Pyridinone Activity
A systematic approach to SAR is essential for mapping the functional landscape of the pyridinone scaffold. This involves synthesizing a library of related compounds where substituents at specific positions are methodically varied to probe their effects on a particular biological activity.
One study on the antiproliferative activity of pyridine (B92270) derivatives against a cancer cell line found a clear relationship between the number and position of methoxy (B1213986) (O-CH3) groups and the compound's potency, measured by its IC50 value. mdpi.com Increasing the number of methoxy substituents on the molecule generally led to a decrease in the IC50 value, indicating higher antiproliferative activity. mdpi.com
| Derivative | Number of OMe Groups | Reported IC50 (µM) |
|---|---|---|
| 1 | 2 | >50 |
| 2 | 3 | 12 |
| 3 | 4 | <25 |
| 4 | 6 | 1.0 |
Data adapted from a study on pyridine derivatives, showing a trend of increasing potency with an increased number of methoxy substituents. mdpi.com
The position of a given substituent is also critical. The same research group reported that for a methyl (CH3) group, substitution in the para position of an attached phenyl ring improved antiproliferative activity, whereas substitutions in the ortho or meta positions resulted in significantly higher IC50 values (lower activity). mdpi.com This demonstrates that not only the nature of the substituent but also its precise spatial location governs its interaction with the biological target. Such systematic explorations provide a detailed map for medicinal chemists to navigate in the optimization of lead compounds.
Biological Activities and Mechanistic Investigations of Pyridinone Derivatives in Academic Research
Enzyme Inhibition Studies
Pyridinone derivatives have demonstrated inhibitory effects against several classes of enzymes, highlighting their therapeutic potential.
Inhibition of Phosphodiesterases
Pyridazinones, which are structurally related to pyridinones, have been developed as phosphodiesterase (PDE) inhibitors. nih.gov Research efforts have focused on modifying existing nonselective PDE inhibitors to create derivatives with enhanced selectivity for specific PDE isoforms, such as PDE3 and PDE4. Structure-activity relationship studies on 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones revealed that the pyridazinone lactam functional group is a key determinant for PDE3-inhibitory activity. Furthermore, the introduction of a hydrophobic substituent at the pyridazinone N(2) position and a methoxy (B1213986) group on the pyrazolopyridine ring significantly promotes PDE4 inhibition. nih.gov Molecular modeling studies on another class, pyridopurinone derivatives, have been used to create quantitative structure-activity relationship (QSAR) models to understand their inhibitory activities against PDE5. acs.org
Modulation of Kinase Activity (e.g., PIM-1 Kinase, c-Src Kinase, EZH2/EZH1)
The pyridinone scaffold is a key component in the design of various kinase inhibitors.
PIM-1 Kinase: Several pyridone and related heterocyclic derivatives have been identified as potent inhibitors of Proviral Integration Moloney (PIM)-1 kinase, a serine/threonine kinase implicated in cancer. Pyridothienopyrimidin-4-one derivatives have shown significant PIM-1 inhibitory activity, with some compounds exhibiting IC50 values in the low micromolar range. chapman.edu For instance, compounds 7a (2-(2-chlorophenyl)-2,3-dihydro derivative) and 7d (2-(2-(trifluoromethyl)-phenyl)-2,3-dihydro derivative) displayed potent cytotoxic effects consistent with their high PIM-1 inhibition. chapman.edu Novel pyridine (B92270) compounds have also been designed and evaluated for their PIM-1 inhibitory capabilities, with compound 12 showing a promising IC50 value of 14.3 nM. uri.edu
c-Src Kinase: The c-Src kinase, a non-receptor tyrosine kinase often over-expressed in human tumors, has been a target for pyridin-2(1H)-one derivatives. In one study, a series of these derivatives were synthesized and evaluated, with eight compounds showing c-Src kinase inhibitory activity with IC50 values below 25 μM. nih.govnih.govacs.org The most potent among them, compound 36 (1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-one), exhibited an IC50 value of 12.5 μM. nih.govnih.gov Additionally, pyridazinone derivatives have been identified as inhibitors of C-terminal Src Kinase (CSK), a negative regulator of T cell activation. nih.gov
EZH2/EZH1: The 2-pyridone moiety is a crucial pharmacophore for inhibitors of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase. nih.govacs.orgresearchgate.net This structural component is present in nearly all potent EZH2 SET domain inhibitors. acs.org These inhibitors act via a SAM-competitive mechanism, where the pyridone group occupies part of the binding site for the co-substrate S-adenosyl-L-methionine (SAM). nih.govresearchgate.net Research has produced both selective EZH2 inhibitors and dual EZH2/EZH1 inhibitors. nih.govresearchgate.net For example, compound 31 was found to be highly potent in inhibiting both wild-type EZH2 (Ki=0.7 nM) and a mutant form (Ki=3.0 nM). nih.gov Novel series, such as pyridone-containing 3,4-dihydroisoquinoline-1(2H)-ones, have been designed to enhance potency and ligand efficiency. researchgate.net
| Kinase Target | Pyridinone Derivative Class | Key Findings | IC50 / Ki Values |
| PIM-1 Kinase | Pyridothienopyrimidin-4-ones | Potent inhibition and cytotoxic activity. | 1.18 µM - 8.83 µM |
| PIM-1 Kinase | Novel Pyridine Compounds | Promising inhibitory capabilities. | 14.3 nM (Compound 12) |
| c-Src Kinase | Pyridin-2(1H)-ones | Moderate inhibitory activity. | 12.5 µM (Compound 36) |
| EZH2/EZH1 | 2-Pyridone Derivatives | Potent, SAM-competitive inhibition. | Ki = 0.7 nM (Compound 31) |
Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)
Pyridinone derivatives have been extensively studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus type 1 (HIV-1). These compounds specifically target the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the viral life cycle.
Compounds such as L-697,639 (3-[( (4,7-Dimethyl-1,3-benzoxazol-2-yl) methyl]amino ]-5-ethyl-6-methylpyridin-2(1H)-one) and L-697,661 (3-[[ (4,7-dichloro-1,3-benzoxazol-2-yl) methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one) have demonstrated potent inhibition of HIV-1 RT with IC50 values ranging from 20 to 800 nM, depending on the template-primer used in the assay. nih.gov The inhibition is noncompetitive with respect to deoxynucleotide triphosphates. nih.gov Another derivative, L-696,229 (3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl-pyridin-2(1H)one), also showed IC50 values between 20 and 200 nM, with the potency being dependent on the primary structure of the template. nih.gov Further modifications to the pyridinone scaffold, such as the synthesis of 5-ethyl-6-methyl-4-cycloalkyloxy-pyridin-2(1H)-ones, have led to compounds with low-nanomolar potency against clinically relevant mutant strains of HIV-1. nih.gov
| Compound | Target Enzyme | Inhibition Mechanism | IC50 Value |
| L-697,639 | HIV-1 Reverse Transcriptase | Noncompetitive | 20 - 800 nM |
| L-697,661 | HIV-1 Reverse Transcriptase | Noncompetitive | 20 - 800 nM |
| L-696,229 | HIV-1 Reverse Transcriptase | Noncompetitive | 20 - 200 nM |
Targeting of Other Enzymes in Disease Pathways
The versatility of the pyridinone scaffold allows it to target a diverse array of other enzymes involved in various diseases. Research has shown that pyridinone derivatives can act as inhibitors of isocitrate dehydrogenase (IDH), a key enzyme in cellular metabolism whose mutation is linked to certain cancers. The pyridinone structure can serve as a strong hydrogen-bond acceptor, which is essential for good inhibitory activity against mutant IDH1. researchgate.net
In a different therapeutic area, benzofuro[2,3-b]pyridine (B12332454) derivatives, which contain a pyridinone-like core, have been identified as novel inhibitors of ferritinophagy. Specifically, compound 4k was found to suppress ferroptosis, a form of iron-dependent cell death, by targeting NCOA4 and disrupting its interaction with ferritin. This suggests a potential therapeutic strategy for diseases related to ferroptosis, such as acute liver injury.
Receptor Interaction and Modulation Studies
In addition to enzyme inhibition, pyridinone derivatives have been investigated for their ability to interact with and modulate the activity of cellular receptors, particularly G-protein-coupled receptors (GPCRs).
Interaction with Metabotropic Glutamate (B1630785) Receptors (mGluR2)
A series of 1,5-disubstituted pyridones have been identified as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). acs.org The mGluRs are GPCRs that are activated by the neurotransmitter glutamate and are involved in modulating synaptic plasticity. Group II mGluRs, which include mGluR2 and mGluR3, are implicated in anxiety and schizophrenia. uri.eduacs.org
Through high-throughput screening, pyridone compounds were discovered that could potentiate the effect of glutamate on the mGluR2 receptor. For example, compound 4 displayed an EC50 of 4.47 μM with a 133% increase in the maximal glutamate effect, while compound 5 had an EC50 of 6.29 μM and an Emax of 138%. Subsequent structure-activity relationship (SAR) exploration led to the identification of derivatives with improved in vitro activity, demonstrating the potential of the pyridone scaffold for developing new modulators of mGluR2. acs.org
Ligand-Binding Studies for Specific Receptors
Information regarding the binding affinity and specific molecular targets of 3-Amino-1-cyclohexyl-2(1H)-pyridinone is not documented in available scientific literature. Research detailing its interaction with specific receptors, which would be crucial for understanding its mechanism of action, has not been published.
Anti-proliferative and Cytotoxic Activity in Cellular Models
There are no publicly accessible studies that have evaluated the anti-proliferative or cytotoxic effects of this compound on any cancer cell lines. Consequently, data on its potency and efficacy in cellular models are unavailable.
Mechanism of Cell Death Induction (e.g., Apoptosis)
As no studies have demonstrated cytotoxic activity, the mechanism by which this compound might induce cell death, such as through apoptosis, has not been investigated.
Cell Cycle Modulation
The effects of this compound on cell cycle progression have not been reported. There is no available data to suggest whether this compound can cause cell cycle arrest at any phase.
Future Directions and Emerging Research Avenues for 3 Amino 1 Cyclohexyl 2 1h Pyridinone
Exploration of Novel Biological Targets for Pyridinone Scaffolds
The inherent versatility of the pyridinone core allows it to interact with a diverse range of biological targets, making it a focal point for drug discovery. nih.gov Researchers are actively moving beyond established targets to uncover new therapeutic opportunities for pyridinone-based compounds. This exploration is driven by the scaffold's ability to serve as a hydrogen bond donor and acceptor, a feature that facilitates binding to various biological macromolecules. frontiersin.orgnih.gov
Initial research has already demonstrated the broad-spectrum activity of pyridinone derivatives against targets such as protein kinases, histone deacetylase (HDAC), and viral enzymes like HIV reverse transcriptase. frontiersin.orgnih.gov Emerging studies are now identifying novel and promising biological targets, expanding the potential applications of this chemical class. For instance, certain derivatives have been identified as potent antagonists for the adenosine (B11128) A2A receptor (A2AR), presenting a new avenue for cancer immunotherapy. researchgate.net Other research has highlighted 4-amino-2-pyridone derivatives as a new class of inhibitors for Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key target in managing hypercholesterolemia. unipd.it Furthermore, benzofuro[2,3-b]pyridine (B12332454) variants have been found to target NCOA4, inhibiting ferritinophagy and subsequent ferroptosis, which is implicated in various diseases. acs.org
| Biological Target | Therapeutic Area | Pyridinone Derivative Class | Potential Impact |
|---|---|---|---|
| Adenosine A2A Receptor (A2AR) | Cancer Immunotherapy | General Pyridinone Derivatives | Enhancing T-cell activation and anti-tumor activity. researchgate.net |
| Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) | Cardiovascular Disease | 4-amino-2-pyridone Derivatives | Lowering LDL-cholesterol levels. unipd.it |
| NCOA4 | Ferroptosis-related Diseases | Benzofuro[2,3-b]pyridine Derivatives | Inhibiting iron-dependent cell death. acs.org |
| METAP2 and EGFR | Cancer | Furan–pyridinone Derivatives | Developing novel cytotoxic agents against cancers like esophageal cancer. mdpi.com |
| Bromodomain-containing protein 9 (BRD9) | Cancer (e.g., AML) | General Pyridinone Derivatives | Targeting epigenetic regulators in cancer therapy. nih.gov |
Integration of Artificial Intelligence and Machine Learning in Pyridinone Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of pyridinone derivatives is no exception. jddtonline.infojsr.org These computational tools are being employed to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their pharmacological profiles. jddtonline.infonih.gov
ML algorithms, including deep learning models, can analyze vast datasets to identify structure-activity relationships (SAR) that may not be apparent through traditional methods. nih.govnih.gov For instance, computational approaches like Glide docking have been used to screen compound libraries to identify pyridinone scaffolds that bind to specific targets, such as BDR9. nih.gov Advanced techniques like graph neural networks, paired with transfer learning, are being used to predict the physicochemical properties of molecules, enabling scientists to make more informed decisions about which candidates to pursue, especially when initial high-quality data is limited. astrazeneca.com This data-driven approach allows for the de novo design of pyridinone molecules with desired properties, potentially reducing the time and cost associated with drug development. jddtonline.infonih.gov
Development of Advanced Analytical Techniques for Research Monitoring
The synthesis and biological evaluation of novel pyridinone derivatives rely heavily on sophisticated analytical techniques to ensure the identity, purity, and structural integrity of the compounds. As research progresses toward more complex molecules, the need for advanced and sensitive analytical methods becomes paramount.
A suite of analytical tools is essential for the comprehensive characterization of these compounds. High-Performance Liquid Chromatography (HPLC) is often used for purification and purity assessment. nih.gov To elucidate the precise chemical structure of newly synthesized pyridinones, a combination of spectroscopic methods is employed. These include Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (including H-NMR, C-NMR, and 2D-NMR experiments like COSY), and High-Resolution Mass Spectrometry (HRMS). cncb.ac.cn For monitoring pyridinone-related compounds in biological samples, techniques like Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID) are commonly utilized. nih.govcdc.gov The ongoing refinement of these techniques, such as improvements in detector sensitivity and resolution, is crucial for supporting the development of next-generation pyridinone-based therapeutics. cdc.gov
| Technique | Application | Reference |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation, purification, and purity assessment of compounds. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection and quantification in biological and environmental samples. | cdc.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation of molecules in solution. | cncb.ac.cn |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of molecular formula. | cncb.ac.cn |
| Fourier Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups within the molecule. | cncb.ac.cncdc.gov |
Synthesis of Complex Architectures Incorporating the Pyridinone Core
A significant trend in medicinal chemistry is the move towards creating more structurally complex and three-dimensional molecules to explore new areas of chemical space and improve pharmacological properties. mdpi.com Synthetic chemists are developing innovative methods to incorporate the 2(1H)-pyridinone core into larger, more intricate molecular architectures.
Modern synthetic strategies focus on efficiency and novelty, employing methods like multi-component reactions (MCRs), one-pot syntheses, and domino reactions to construct complex scaffolds from simple starting materials. nih.govresearchgate.netresearchgate.net These approaches allow for the rapid generation of diverse compound libraries. nih.gov Researchers are successfully fusing the pyridinone ring with other heterocyclic systems to create novel polycyclic structures. For example, complex molecules such as 1,5-benzodiazepines fused to dihydropyridine (B1217469) moieties and imidazo[1,2-a]pyrido[1,2-d]pyrazine-5,7-diones have been synthesized from pyridinone precursors. mdpi.comnih.gov Advanced catalytic methods, like rhodium-catalyzed cascade cyclizations, are being used to produce highly functionalized and complex derivatives such as benzofuro[2,3-b]pyridin-ones. acs.org These sophisticated architectures are crucial for developing compounds with highly specific biological activities.
Potential as Research Tools in Chemical Biology
Beyond their direct therapeutic potential, pyridinone derivatives are emerging as valuable research tools for chemical biologists. Chemical probes are small molecules designed to interrogate biological systems by selectively interacting with specific proteins or pathways. pageplace.de The tunable nature of the pyridinone scaffold makes it an excellent starting point for the development of such probes.
The physicochemical properties of the pyridinone core, such as polarity and lipophilicity, can be readily modified through established synthetic reactions. frontiersin.orgnih.gov This adaptability allows for the rational design of probes with optimal characteristics for cell permeability and target engagement. By attaching reporter tags, such as fluorescent dyes or biotin, to a pyridinone scaffold known to bind a specific target, researchers can create powerful tools to visualize protein localization, quantify target engagement, and aid in the identification of new biological targets. pageplace.de The versatility and established biological activity of pyridinones position them as a key chemotype for crafting sophisticated molecular probes to unravel complex biological processes. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-amino-1-cyclohexyl-2(1H)-pyridinone, and how can purity be optimized?
- Methodology : The synthesis of pyridinone derivatives typically involves cyclization reactions or substitution of pre-functionalized pyridine/pyrrolidinone precursors. For example, analogous compounds (e.g., 2-aminopyridinones) are synthesized via nucleophilic substitution or condensation reactions using cyclohexylamine under reflux conditions .
- Purity Optimization : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is recommended, utilizing ammonium acetate buffer (pH 6.5) for mobile phase preparation to enhance peak resolution . Recrystallization in ethanol or acetonitrile may further improve crystallinity.
Q. How should spectroscopic characterization (NMR, IR, MS) be conducted for structural confirmation?
- NMR : Use deuterated DMSO or CDCl₃ for solubility. Key signals include:
- ¹H NMR : Cyclohexyl protons (δ 1.2–2.2 ppm, multiplet), pyridinone NH (δ 6.5–7.5 ppm, broad singlet).
- ¹³C NMR : Carbonyl (C=O) at δ 165–175 ppm, cyclohexyl carbons (δ 20–35 ppm) .
Advanced Research Questions
Q. How do steric effects of the cyclohexyl group influence reactivity in catalytic or biological assays?
- Experimental Design : Compare reactivity/activity of this compound with analogs (e.g., methyl or phenyl substituents) in model reactions (e.g., Suzuki coupling) or enzyme inhibition assays.
- Data Analysis : Use kinetic studies (e.g., IC₅₀ values) and X-ray crystallography to correlate steric bulk with binding affinity. Cyclohexyl groups may reduce accessibility to active sites due to hindered rotation, as observed in similar spirocyclic compounds .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 25°C/40°C for 24–72 hours. Monitor degradation via HPLC.
- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures. Pyridinones typically degrade above 200°C, but cyclohexyl groups may lower thermal stability due to increased steric strain .
Q. How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
- Contradiction Analysis : Some studies report high solubility in DMSO but low in water.
- Resolution : Perform quantitative solubility assays using the shake-flask method with UV-Vis quantification. Adjust solvent systems (e.g., DMSO-water mixtures) to balance polarity. Note that the cyclohexyl group reduces aqueous solubility, requiring co-solvents (e.g., 10% Tween-80) for in vitro assays .
Methodological Challenges & Solutions
Q. What strategies mitigate NH₂ group oxidation during long-term storage?
- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials. Add antioxidants (e.g., 0.1% BHT) to solid samples.
- Handling : Use gloveboxes for air-sensitive steps. Monitor oxidation via periodic FT-IR to detect amine → imine conversion (C=N stretch at 1600–1650 cm⁻¹) .
Q. How can regioselectivity issues in functionalizing the pyridinone ring be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
